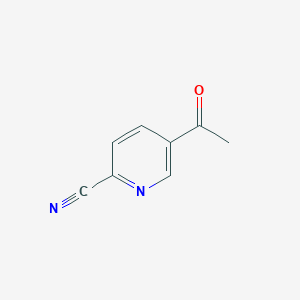

5-Acetyl-2-cyanopyridine

Overview

Description

5-Acetyl-2-cyanopyridine is a pharmaceutical intermediate and a heterocyclic compound . It has a molecular weight of 146.14600, a density of 1.19g/cm3, and a molecular formula of C8H6N2O . Its boiling point is 336.5ºC at 760 mmHg .

Synthesis Analysis

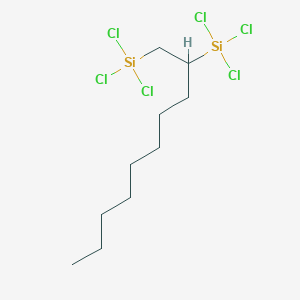

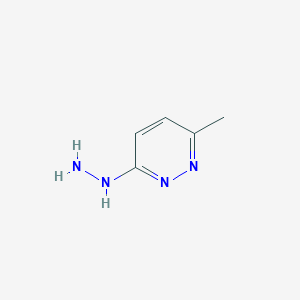

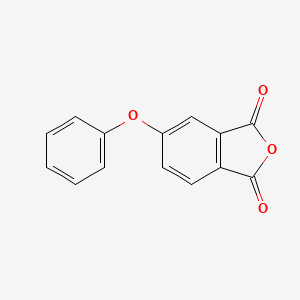

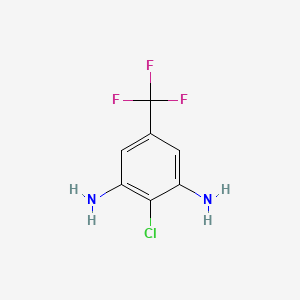

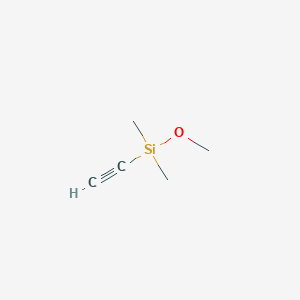

The synthesis of 5-Acetyl-2-cyanopyridine involves several steps. One method involves the reaction of 3-Acetylpyridine with Trimethylsilyl cyanide . Another method involves the reaction of 3-Acetylpyridine with potassium cyanide .Molecular Structure Analysis

The molecular structure of 2-cyanopyridine, a related compound, has been studied using gas-phase electron diffraction and microwave data, along with ab initio calculations . The structure in the solid state is more different from that in the gas phase .Chemical Reactions Analysis

5-Acetyl-2-cyanopyridine can undergo various chemical reactions. For instance, it can participate in the Suzuki–Miyaura coupling, a reaction that involves the functionalizing deboronation of alkyl boronic esters .Physical And Chemical Properties Analysis

5-Acetyl-2-cyanopyridine has a boiling point of 336.5ºC at 760 mmHg, a flash point of 157.3ºC, and a density of 1.19g/cm3 . Its molecular formula is C8H6N2O, and its molecular weight is 146.14600 .Scientific Research Applications

1. Electrodeposition of Bright Al Coatings

- Application Summary: 5-Acetyl-2-cyanopyridine is used as an additive in the electrodeposition of bright Al coatings from AlCl3-EMIC ionic liquids .

- Methods of Application: The Al coatings were electrodeposited on the Cu substrate from AlCl3-EMIC ionic liquid (AlCl3:EMIC = 2:1 molar ratio) containing three cyanopyridine additives with different positions of the substituent group on the pyridine ring, which were 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine .

- Results: The deposition potential of Al shifted to more negative overpotentials, the quality of Al coatings was promoted, and the corrosion property was improved by the cyanopyridine additives to a varying degree . Especially in the presence of 4-cyanopyridine, the flattest mirror bright Al coating was obtained, which had the smallest homogeneous nanocrystal grain size and strongest Al (200) crystallographic orientation .

2. Production of 2-Picolinamide

- Application Summary: 5-Acetyl-2-cyanopyridine is used in the production of 2-picolinamide through the secondary activity of nitrilase from Acidovorax facilis 72 W .

- Methods of Application: The secondary activity of Nit72W towards 2-cyanopyridine was increased by 196-fold and created activity toward benzonitrile and p-nitrophenylacetonitrile by modifying the active pocket .

- Results: The best mutant, W188M, completely converted 250 mM 2-cyanopyridine to more than 98% 2-picolinamide in 12 h with a specific activity of 90 U/mg and showed potential for industrial applications .

3. Nitrile Biocatalysis

- Application Summary: 2-cyanopyridine, a derivative of 5-Acetyl-2-cyanopyridine, is used as a universal inducer in filamentous fungi, such as those from the genera of Aspergillus, Fusarium, and Penicillium .

- Methods of Application: The total nitrilase activity of F. solani O1, in the presence of 2-cyanopyridine, can be enhanced by a hundred fold compared with other inducers .

- Results: This increased activity shows potential for the development of novel biocatalysts .

4. Peptide Bond Cleavage of Glutathione

- Application Summary: 2-cyanopyridine derivatives, which can be synthesized from 5-Acetyl-2-cyanopyridine, enable the peptide bond cleavage of glutathione .

- Methods of Application: The highly reactive 2-cyanopyridines are used under aqueous and mild conditions .

- Results: The utility of this method is demonstrated by its application to the cysteine-selective chemical modification of bioactive peptides .

5. Synthesis of Nicotinic Acid

- Application Summary: 3-cyanopyridine, a derivative of 5-Acetyl-2-cyanopyridine, is used in the production of nicotinic acid through a nitrilase-mediated bioprocess .

- Methods of Application: The biotransformation of 300 mM 3-cyanopyridine was performed in the presence of 2.5, 5, 7.5, and 10 U mL−1 nitrilase .

- Results: As the biocatalyst concentration in the reaction was raised, the rate of formation of nicotinic acid increased, and a conversion rate of 37 g h−1 was achieved at 10 U mL−1 nitrilase concentration .

6. Pharmacological Applications

- Application Summary: Cyanopyridines, which can be synthesized from 5-Acetyl-2-cyanopyridine, have been reported to possess various pharmacological activities .

- Methods of Application: Cyanopyridines are used as synthetic intermediates in pharmaceutical industries .

- Results: These compounds exhibit significant biological and pharmacological activities, making them important in organic synthesis .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-acetylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-6(11)7-2-3-8(4-9)10-5-7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHZUBPLEFQIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479249 | |

| Record name | 5-Acetyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-cyanopyridine | |

CAS RN |

249583-84-4 | |

| Record name | 5-Acetyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

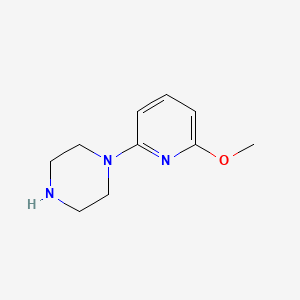

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.